7-Bromobenzo[c]isoxazol-3-amine
Description
Properties
Molecular Formula |
C7H5BrN2O |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
7-bromo-2,1-benzoxazol-3-amine |
InChI |
InChI=1S/C7H5BrN2O/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,9H2 |
InChI Key |
QSXWVGJUMNCRDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(ON=C2C(=C1)Br)N |
Origin of Product |
United States |
Preparation Methods
Bromination of Benzisoxazole Precursors
A common approach starts with benzo[c]isoxazole or its derivatives, which undergo electrophilic aromatic substitution with brominating agents such as N-bromosuccinimide (NBS) or bromine (Br2) under controlled conditions to achieve regioselective bromination at the 7-position.
- Typical Conditions:
- Solvents: Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF).
- Temperature: Ambient to moderately elevated (e.g., 25–80°C) to balance reactivity and selectivity.
- Catalysts: Lewis acids such as boron trifluoride etherate (BF3·OEt2) may be used to enhance regioselectivity, although some protocols achieve high yields without catalysts.
Amination and Cyclization Approaches
The amino group at position 3 can be introduced by:
- Direct amination of the brominated benzisoxazole using nucleophilic substitution reactions with ammonia or amine sources.
- Cyclization reactions involving nitrile or oxime precursors that form the isoxazole ring and simultaneously introduce the amino functionality.
For example, the reaction of 4-bromo-2-fluorobenzonitrile with N-hydroxyacetamide in the presence of a strong base like potassium tert-butoxide in DMF leads to cyclization and formation of the benzisoxazole ring system bearing the bromine and amino substituents.
Purification and Yield Optimization
- Purification: Flash column chromatography on silica gel using solvents such as ethyl acetate or hexane mixtures is commonly employed to isolate the pure compound.
- Yield Optimization: Control of reaction temperature, stoichiometry of reagents, and reaction time are critical. For bromination, avoiding excess brominating agent prevents polybromination. For amination, using an excess of amine source and appropriate solvents enhances substitution efficiency.
Summary Table of Preparation Methods
| Step | Method/Conditions | Reagents/Agents | Notes | Reference |
|---|---|---|---|---|
| Bromination | Electrophilic aromatic substitution | N-bromosuccinimide (NBS), Br2 | Polar aprotic solvents; temp 25–80°C | |
| Amination | Nucleophilic substitution or cyclization | Ammonia, N-hydroxyacetamide | Base-mediated cyclization (e.g., KOtBu) | |
| Purification | Flash column chromatography | Silica gel, ethyl acetate/hexane | Ensures high purity | |
| Yield Optimization | Temperature control, reagent stoichiometry | Controlled reagent amounts | Prevents side reactions, improves yield |
Related Synthetic Insights from Analogous Compounds
Studies on related benzoxazole and isoxazole derivatives provide additional synthetic insights:
- The use of phthaloyl chlorides reacting with oximes under basic conditions can yield benzoxazine derivatives, which upon thermal treatment decompose to benzoxazolone analogs, indicating potential alternative cyclization routes.
- Halogenated benzisoxazoles can be further functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) due to the presence of the bromine atom, expanding synthetic utility.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-7-bromobenzisoxazole can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzisoxazole, while substitution of the bromine atom can produce azido or thiol-substituted derivatives .
Scientific Research Applications
3-Amino-7-bromobenzisoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-Amino-7-bromobenzisoxazole involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 7-Bromobenzo[d]isoxazol-3-amine with structurally related brominated or substituted benzisoxazol-3-amine derivatives:
Key Observations :
- Substituent Position : The position of bromine significantly impacts reactivity. For instance, 7-bromo derivatives (target compound) are more reactive in Suzuki couplings than 5-bromo analogs due to steric and electronic effects .
- Halogen Effects : The dichloro-bromo derivative (7-Bromo-3-chlorobenzo[d]isoxazole) shows enhanced electrophilicity, making it suitable for sequential substitution reactions .
- Methyl vs. Bromine : 5-Methylbenzo[d]isoxazol-3-amine lacks bromine’s electron-withdrawing effects, resulting in lower molecular weight and altered solubility .
Commercial Availability and Stability
- Availability : The target compound is readily available, while 5,7-dibromo derivatives are discontinued, likely due to synthetic challenges .
- Stability : Brominated analogs exhibit greater stability under acidic conditions compared to methyl-substituted derivatives, as inferred from sulfuric acid-mediated reactions in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
